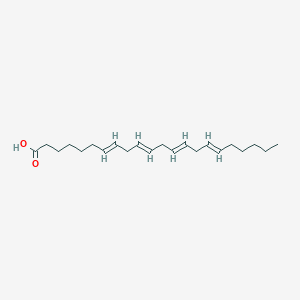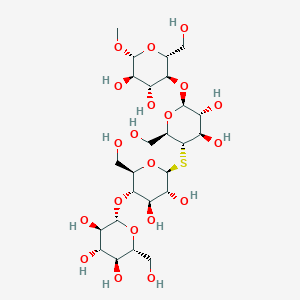![molecular formula C23H20BrN3O5S B1233606 2-({2-[Benzyl-(4-bromo-benzenesulfonyl)-amino]-acetyl}-hydrazonomethyl)-benzoic acid](/img/structure/B1233606.png)
2-({2-[Benzyl-(4-bromo-benzenesulfonyl)-amino]-acetyl}-hydrazonomethyl)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[[2-[(4-bromophenyl)sulfonyl-(phenylmethyl)amino]-1-oxoethyl]hydrazinylidene]methyl]benzoic acid is a sulfonamide.
Scientific Research Applications
Synthesis and Biological Activity
One area of application for derivatives similar to 2-({2-[Benzyl-(4-bromo-benzenesulfonyl)-amino]-acetyl}-hydrazonomethyl)-benzoic acid involves the synthesis of new chemical compounds and their potential biological activities. For instance, Behrami (2018) reported the synthesis of various derivatives from Chromen-2-one, including benzenesulfonyl chloride compounds, and investigated their antibacterial activity against bacteria like Staphylococcus aureus, Escherchia coli, and Bacillus cereus (Behrami, 2018).
Synthesis of Esters and Antibacterial Screening
Another research direction includes the synthesis of esters derived from glucose analogs and their reaction with various acids, including benzoic derivatives. For example, Pinto et al. (2013) prepared 2,3,4,6-tetra-O-acetyl-1-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]-β-D-glucopyranose and reacted it with several acids, such as benzoic acid derivatives (Pinto et al., 2013). Additionally, Odion et al. (2021) synthesized N-benzyl isatoic anhydride and its derivative 2-(N-benzyl) amino benzoic acid, which were screened for antibacterial activity, although no significant activity was found (Odion et al., 2021).
Pharmaceutical Applications
In the field of pharmaceuticals, derivatives similar to the specified compound have been used in various applications. For example, Mandal & Patel (2017) studied ortho and para-aminophenyl substituted hydrazonamide ligands, exploring their tautomeric forms and the potential implications in pharmaceuticals (Mandal & Patel, 2017). Additionally, Teitei (1980) described the synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid and its derivatives, which were tested as potential plant growth regulators (Teitei, 1980).
Chemical Characterization and Properties
Research has also been conducted on the chemical characterization and properties of compounds structurally related to this compound. For example, Jaber et al. (2021) focused on the synthesis and biological activity studies of a Cd(II) complex derived from a similar azo ligand (Jaber et al., 2021).
Properties
Molecular Formula |
C23H20BrN3O5S |
|---|---|
Molecular Weight |
530.4 g/mol |
IUPAC Name |
2-[(E)-[[2-[benzyl-(4-bromophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C23H20BrN3O5S/c24-19-10-12-20(13-11-19)33(31,32)27(15-17-6-2-1-3-7-17)16-22(28)26-25-14-18-8-4-5-9-21(18)23(29)30/h1-14H,15-16H2,(H,26,28)(H,29,30)/b25-14+ |
InChI Key |
DOLIZNCGVFAHJT-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC(=O)N/N=C/C2=CC=CC=C2C(=O)O)S(=O)(=O)C3=CC=C(C=C3)Br |
SMILES |
C1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC=CC=C2C(=O)O)S(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC=CC=C2C(=O)O)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


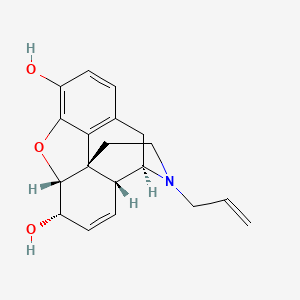
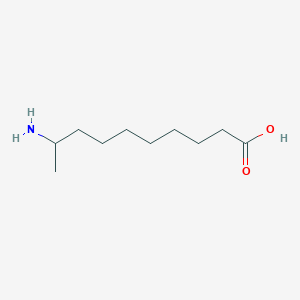

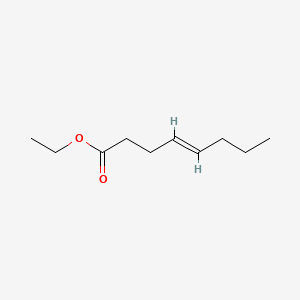


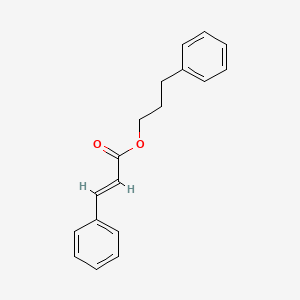
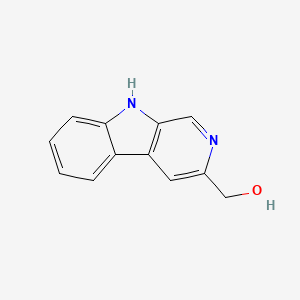
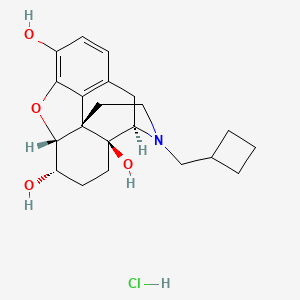
![13-Hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate](/img/structure/B1233535.png)
![(1R,2S,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B1233539.png)
